BenchChemオンラインストアへようこそ!

1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Medicinal chemistry Structure-activity relationship Pharmacophore design

1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS: 1170365-61-3) is a synthetic small-molecule urea derivative with molecular formula C₁₉H₂₁N₃O₄ and molecular weight 355.4 g/mol. The compound belongs to the 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl urea class, a scaffold associated with kinase inhibition, integrin antagonism, and anticancer activity in published medicinal chemistry programs.

Molecular Formula C19H21N3O4
Molecular Weight 355.394
CAS No. 1170365-61-3
Cat. No. B2551457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1170365-61-3
Molecular FormulaC19H21N3O4
Molecular Weight355.394
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC
InChIInChI=1S/C19H21N3O4/c1-25-16-7-3-12(9-17(16)26-2)11-20-19(24)21-14-5-6-15-13(10-14)4-8-18(23)22-15/h3,5-7,9-10H,4,8,11H2,1-2H3,(H,22,23)(H2,20,21,24)
InChIKeyFJRRSQRKBDIEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: CAS 1170365-61-3 Urea Derivative for Targeted Research Applications


1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS: 1170365-61-3) is a synthetic small-molecule urea derivative with molecular formula C₁₉H₂₁N₃O₄ and molecular weight 355.4 g/mol . The compound belongs to the 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl urea class, a scaffold associated with kinase inhibition, integrin antagonism, and anticancer activity in published medicinal chemistry programs [1]. Its structure features a 3,4-dimethoxybenzyl group linked via a urea bridge to a 2-oxo-tetrahydroquinoline core bearing a free lactam NH — a substitution pattern that distinguishes it from the more common N-alkylated or benzyl-only analogs available in screening collections.

Why CAS 1170365-61-3 Cannot Be Replaced by Common Tetrahydroquinolinone Urea Analogs


Within the 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl urea series, even single-point substitution changes produce substantial shifts in hydrogen-bonding capacity, lipophilicity, and target engagement profiles. The target compound bears a 3,4-dimethoxybenzyl terminus (two H-bond acceptors) and an unsubstituted lactam NH (one H-bond donor), whereas the closest commercially available analogs replace the dimethoxybenzyl with unsubstituted benzyl (CAS 1172961-40-8), m-tolyl (CAS 1170513-97-9), or cyclohexyl (CAS 1170071-54-1) groups — each eliminating key H-bond acceptor sites . Published structure-activity relationship (SAR) studies on the tetrahydroquinolinone urea scaffold demonstrate that aryl substituent identity on the urea terminus directly modulates potency against VEGFR2, mortalin, and carbonic anhydrase isoforms, with methoxy-bearing analogs showing distinct activity cliffs from their unsubstituted counterparts [1][2]. Consequently, generic substitution without preserving the 3,4-dimethoxy pattern risks loss of the specific pharmacophore interactions for which this compound was designed.

Quantitative Differentiation Evidence for CAS 1170365-61-3 Versus Structural Analogs


Hydrogen-Bond Donor/Acceptor Profile Differentiates 1170365-61-3 from Benzyl and Tolyl Analogs

The target compound possesses 4 H-bond acceptors (two methoxy oxygens, urea carbonyl, lactam carbonyl) and 2 H-bond donors (two urea NH groups), yielding a HBD/HBA ratio of 0.50. In contrast, 1-benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1172961-40-8) has only 2 H-bond acceptors and 2 H-bond donors (ratio 1.00), as it lacks the dimethoxy substitution entirely. The m-tolyl analog (CAS 1170513-97-9) similarly provides only 2 HBA. This difference is relevant because published pharmacophore models for tetrahydroquinolinone ureas targeting VEGFR2 and mortalin identify the aryl methoxy groups as critical interaction points with conserved binding-site residues [1][2].

Medicinal chemistry Structure-activity relationship Pharmacophore design

Predicted Lipophilicity (cLogP) Places 1170365-61-3 in a Distinct Physicochemical Space Versus N-Alkylated Analogs

The target compound retains a free lactam NH on the tetrahydroquinolinone ring, which both lowers cLogP and preserves a hydrogen-bond donor not present in N-alkylated derivatives. The direct N-propyl analog, 1-(3,4-dimethoxybenzyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170204-84-8, MW 397.5), adds three methylene units and eliminates the lactam NH donor, substantially increasing lipophilicity [1]. While experimental logP values for the target compound are not published, the structural comparison indicates that 1170365-61-3 occupies a more polar, lower-MW region of chemical space (MW 355.4 vs. 397.5), which class-level evidence associates with improved aqueous solubility and reduced non-specific protein binding in tetrahydroquinolinone series [2].

Physicochemical property Drug-likeness Permeability prediction

Scaffold-Level Antiproliferative Activity Established for 2-Oxo-Tetrahydroquinoline Ureas in Glioblastoma Cell Lines

Although direct IC₅₀ data for 1170365-61-3 are not published in peer-reviewed literature, class-level evidence from a 2025 study of 23 structurally related 3,4-dihydroquinolin-2(1H)-one analogues provides a quantitative benchmark for the scaffold [1]. In that study, compounds bearing the 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl core with various aryl urea substituents demonstrated IC₅₀ values of 4.20–10.48 μM against U87-MG and U138-MG glioblastoma cell lines, markedly exceeding the efficacy of temozolomide (IC₅₀ 92.90–93.09 μM). The 3,4-dimethoxybenzyl substituent present in 1170365-61-3 shares the electron-rich aromatic character and H-bonding capacity of the most potent analogues in that series (e.g., compound 4m, IC₅₀ 4.20 μM), supporting its positioning as a structurally privileged member of this chemotype [1].

Anticancer Glioblastoma VEGFR2 inhibition

Commercial Availability and Purity Benchmarking Against the Closest Benzyl Analog

The closest commercially characterized analog, 1-benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1172961-40-8), is available from Bidepharm at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC . For 1170365-61-3, multiple specialty chemical suppliers list the compound for research use, and procurement decisions should prioritize vendors providing equivalent or superior analytical characterization (≥95% purity by HPLC, identity confirmed by ¹H-NMR and MS). The absence of the dimethoxy groups in the benzyl analog fundamentally alters the compound's chromatographic behavior and solubility, meaning that purity specifications and handling protocols established for the benzyl analog cannot be directly transferred to 1170365-61-3 without method re-validation .

Chemical procurement Purity specification Quality control

Recommended Application Scenarios for CAS 1170365-61-3 Based on Structural Differentiation Evidence


Kinase Inhibitor SAR Expansion Using the 3,4-Dimethoxybenzyl Pharmacophore

1170365-61-3 is structurally suited as a tool compound for structure-activity relationship (SAR) studies targeting kinases where the 2-oxo-tetrahydroquinoline scaffold has demonstrated inhibitory activity. The 3,4-dimethoxybenzyl group provides two methoxy oxygen atoms capable of accepting hydrogen bonds from catalytic lysine or hinge-region backbone NH groups — interactions documented in molecular docking studies of related tetrahydroquinolinone ureas with VEGFR2 [1]. Researchers designing focused libraries around this chemotype should use 1170365-61-3 as the dimethoxybenzyl reference point, with the benzyl analog (CAS 1172961-40-8) serving as the matched negative control lacking these H-bond acceptor interactions.

Integrin α4β7 Antagonist Screening in Inflammatory Disease Models

Patent literature identifies urea derivatives bearing the 2-oxo-tetrahydroquinoline core as candidate α4β7 integrin antagonists for inflammatory bowel disease applications [1]. The 3,4-dimethoxy substitution pattern on 1170365-61-3 increases polarity and H-bonding capacity relative to unsubstituted phenyl analogs, properties that class-level SAR suggests may enhance binding to the MIDAS metal ion-dependent adhesion site of integrin α subunits. This compound is appropriate for use in cell adhesion assays (e.g., α4β7-MAdCAM-1 interaction) where the dimethoxybenzyl motif is hypothesized to improve target residence time.

Anticancer Phenotypic Screening in Solid Tumor Cell Lines

Based on class-level antiproliferative data demonstrating that 2-oxo-tetrahydroquinolin-6-yl ureas achieve IC₅₀ values of 4.20–10.48 μM in glioblastoma cell lines (vs. 92.90 μM for temozolomide) [1], 1170365-61-3 is a rational inclusion in medium-throughput phenotypic screening panels against solid tumor lines (e.g., U87-MG, U138-MG, A2780). The unsubstituted lactam NH distinguishes this compound from N-alkylated analogs and may influence cell permeability and intracellular target engagement. Pairing 1170365-61-3 with the N-propyl analog (CAS 1170204-84-8) in the same assay plate enables direct assessment of the lactam NH contribution to cellular activity.

Computational Chemistry and Pharmacophore Model Validation

The well-defined H-bond donor/acceptor topology of 1170365-61-3 (4 HBA, 2 HBD) makes it suitable as a probe molecule for validating pharmacophore hypotheses and molecular docking protocols targeting the 2-oxo-tetrahydroquinoline urea chemical space. Its intermediate molecular weight (355.4 Da) and calculated polarity place it within lead-like chemical space, enabling its use as a reference ligand in virtual screening campaigns where the 3,4-dimethoxy substitution pattern serves as a key filter for library enumeration [1][2].

Quote Request

Request a Quote for 1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.